molecular formula C12H9N3O2 B8530557 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol

2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol

Cat. No.: B8530557
M. Wt: 227.22 g/mol
InChI Key: UUJGTJWKJCNQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with salicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenating agents, nucleophiles; reactions may be conducted in polar or non-polar solvents depending on the specific substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.

    2-Aminopyridine: A simpler analog that serves as a precursor in the synthesis of more complex heterocycles.

    Benzoxazole: The parent structure of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol, which also exhibits interesting chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct electronic and steric properties. These characteristics make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(2-aminopyridin-3-yl)-1,3-benzoxazol-4-ol

InChI

InChI=1S/C12H9N3O2/c13-11-7(3-2-6-14-11)12-15-10-8(16)4-1-5-9(10)17-12/h1-6,16H,(H2,13,14)

InChI Key

UUJGTJWKJCNQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=C(N=CC=C3)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

TFA (10 ml) was added to 3-[4-[(2,4-dimethoxyphenyl)methoxy]-1,3-benzoxazol-2-yl]pyridin-2-amine (1.4 g). The resulting solution was stirred at 25° C. for 2 hours. The TFA was evaporated under reduced pressure. Toluene was added and the mixture was evaporated. The solid was triturated with water. The pH was adjusted to 7 with a 30% solution of ammonia. The solid was filtered and washed with water, diethyl ether and dried under reduced pressure to afford 2-(2-amino-3-pyridyl)-1,3-benzoxazol-4-ol (617 mg) as a solid. NMR Spectrum: (DMSOd6): 6.74-6.83 (m, 2H), 7.18 (d, 1H), 7.23 (dd, 1H), 7.84 (bs, 2H), 8.20 (d, 1H), 8.26 (d, 1H), 10.43 (s, 1H); Mass spectrum: M+H+ 228
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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